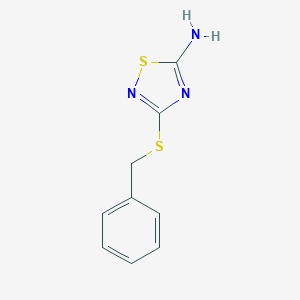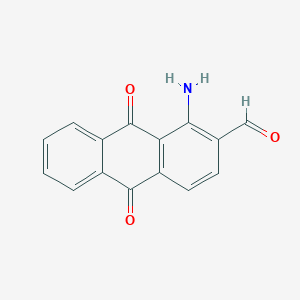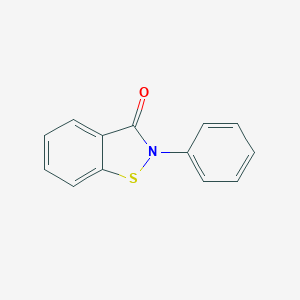![molecular formula C8H6BrN3S B187193 5-(2-Bromo-phényl)-4H-[1,2,4]triazole-3-thiol CAS No. 39751-84-3](/img/structure/B187193.png)
5-(2-Bromo-phényl)-4H-[1,2,4]triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are known for their superior pharmacological applications and can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Applications De Recherche Scientifique
Recherche neurocomportementale
Les dérivés du triazole comme le 5-(2-Bromo-phényl)-4H-[1,2,4]triazole-3-thiol ont été utilisés dans des études neurocomportementales. Par exemple, une étude a évalué les effets d'un composé similaire, le 5-phényl-1,2,4-triazole-3-thiol, sur les aspects neurocomportementaux chez le rat, indiquant son application potentielle en recherche neuroscientifique .
Détection de marqueurs d'ADN
Ces composés ont également été utilisés dans la conception de sondes pour la détection de marqueurs d'ADN. Une étude a mentionné l'utilisation de 1H-1,2,4-Triazole-3-thiol pour créer une sonde basée sur la diffusion Raman améliorée par surface pour une détection rapide et précise des marqueurs d'ADN .
Activité antimicrobienne
La recherche a montré que les dérivés du triazole présentent des propriétés antimicrobiennes. Une étude de criblage a révélé que certains composés triazoliques présentaient une activité antibactérienne prometteuse contre des agents pathogènes tels que Staphylococcus epidermidis et Acinetobacter baumannii .
Études d'activité biologique
Le groupement triazole est connu pour ses activités biologiques. Des études ont synthétisé et évalué des dérivés hétérocycliques du 1,2,4-triazole pour diverses activités biologiques, soulignant leur importance en chimie médicinale .
Chimie synthétique
En raison de leur capacité à accueillir un large éventail de substituants, les triazoles et leurs dérivés sont importants en chimie synthétique pour construire diverses nouvelles molécules bioactives .
Chimie médicinale
Les triazoles sont essentiels en chimie médicinale en raison de leurs caractéristiques structurales et de leur bioactivité potentielle. Ils servent de structure centrale pour le développement de nouveaux agents thérapeutiques .
Mécanisme D'action
Target of Action
The compound 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities Similar compounds have been reported to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets, including enzymes and receptors involved in these pathways.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds, it can be inferred that this compound may interact with multiple biochemical pathways, potentially influencing cellular processes such as inflammation, oxidative stress, viral replication, and cancer cell proliferation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of this compound, which can impact its bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been reported to exhibit neurotoxic effects that disrupt spatial learning and memory performance and induce a depressive state . These effects suggest that the compound may have significant impacts on neurological function and behavior.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the activity and stability of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol has several advantages for use in lab experiments. It is highly reactive and can be synthesized in high yields. It is also relatively stable and can be stored for long periods of time. However, 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol also has some limitations. It is not water soluble and is not compatible with certain buffers. Additionally, 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol can be toxic to cells and should be used with caution.
Orientations Futures
There are several potential future directions for the use of 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol in scientific research. 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol could be used to study the structure and function of proteins and DNA in more detail. It could also be used to study the regulation of gene expression and the role of small molecules in cell signaling pathways. Additionally, 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol could be used to study the interaction between proteins and DNA, as well as the interaction between proteins and small molecules. Finally, 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol could be used to study the effects of drugs on biological processes.
Méthodes De Synthèse
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol can be synthesized using a variety of methods. One of the most commonly used methods is the Suzuki coupling reaction, which involves the reaction of an aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base. This method produces high yields of 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol and is relatively straightforward to perform. Other methods of synthesis include the Stille reaction and the Sonogashira coupling reaction.
Propriétés
IUPAC Name |
5-(2-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLYSRWJOIGDAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356149 |
Source


|
| Record name | 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39751-84-3 |
Source


|
| Record name | 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)

![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)

